(3S,4R)-4-(3,5-dimethoxyphenyl)pyrrolidine-3-carboxylic acid
Description
(3S,4R)-4-(3,5-Dimethoxyphenyl)pyrrolidine-3-carboxylic acid is a chiral pyrrolidine derivative characterized by a 3,5-dimethoxyphenyl substituent at the 4-position and a carboxylic acid group at the 3-position of the pyrrolidine ring. Its stereochemistry (3S,4R) is critical for biological activity, as enantiomeric forms often exhibit distinct pharmacological profiles. The compound is frequently utilized as a hydrochloride salt (CAS: 1392213-91-0) in industrial and pharmaceutical applications, with suppliers offering high-purity (>99%) grades for research and commercial use .
These features make it a versatile intermediate in drug discovery, particularly for targeting enzymes or receptors requiring aromatic and polar interactions.
Properties
IUPAC Name |
(3S,4R)-4-(3,5-dimethoxyphenyl)pyrrolidine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO4/c1-17-9-3-8(4-10(5-9)18-2)11-6-14-7-12(11)13(15)16/h3-5,11-12,14H,6-7H2,1-2H3,(H,15,16)/t11-,12+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBFGHGLKHHVFCD-NWDGAFQWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C2CNCC2C(=O)O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=CC(=C1)[C@@H]2CNC[C@H]2C(=O)O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20376092 | |
| Record name | (3S,4R)-4-(3,5-dimethoxyphenyl)pyrrolidine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20376092 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1049980-13-3 | |
| Record name | (3S,4R)-4-(3,5-Dimethoxyphenyl)-3-pyrrolidinecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1049980-13-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (3S,4R)-4-(3,5-dimethoxyphenyl)pyrrolidine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20376092 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Enantioselective Hydrogenation of Pyrrolidine Precursors
A prominent method involves the enantioselective hydrogenation of appropriately substituted pyrrolidine precursors. According to a patented process, the synthesis starts from 1-benzyl-4-(halogen-aryl)-pyrrolidine-3-carboxylic acid derivatives, which undergo catalytic hydrogenation under moderate conditions to yield the desired stereoisomer with high enantiomeric excess (>99.9% ee) and yield (>99%).
- Solvent: Lower aliphatic alcohols, preferably methanol.
- Catalyst: Chiral catalysts enabling enantioselective hydrogenation.
- Conditions: Moderate temperature and pressure.
- Workup: After reaction completion, the mixture is basified and extracted with organic solvents. The product precipitates at its isoelectric point, facilitating isolation without further purification.
This method is advantageous due to its scalability, high stereoselectivity, and minimal purification steps.
Multi-Step Synthesis via Pyrrolidine Ring Construction and Functionalization
Another approach involves constructing the pyrrolidine ring with the desired substituents through multi-step organic synthesis, including:
- Starting Materials: Methyl-Boc-D-pyroglutamate or similar chiral precursors.
- Key Steps:
- Deprotonation and alkylation to introduce substituents.
- Lactam reduction to open the ring and form the pyrrolidine.
- Ester hydrolysis and amide coupling to install carboxylic acid functionality.
- C-H activation and arylation to attach the 3,5-dimethoxyphenyl group.
- Epimerization and hydrolysis steps to achieve the correct stereochemistry and free acid form.
This route, while longer (up to nine steps), allows precise control over stereochemistry and substitution patterns.
Use of Protecting Groups and Selective Deprotection
Protecting groups such as Boc (tert-butyloxycarbonyl) and benzyl groups are employed to protect amine and carboxyl functionalities during intermediate steps. Selective deprotection using trifluoroacetic acid and other reagents enables the unveiling of functional groups at the appropriate stage without racemization.
Acid-Base Extraction and Precipitation Techniques
Post-synthesis purification often involves adjusting the pH to the isoelectric point of the compound, causing it to precipitate from aqueous solution. This method is effective for isolating the hydrochloride salt form of the compound with high purity.
Data Table Summarizing Key Preparation Parameters
Research Findings and Optimization Notes
- The enantioselective hydrogenation method is preferred for industrial-scale synthesis due to its efficiency and high stereoselectivity.
- Multi-step synthetic routes allow for structural modifications and SAR (structure-activity relationship) studies but are less efficient for bulk production.
- Use of trifluoroacetic acid and silyl-based amines in deprotection steps helps maintain stereochemical integrity.
- The final product's purity is often confirmed by chiral HPLC and NMR spectroscopy, ensuring the (3S,4R) configuration is retained.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy groups or the pyrrolidine ring.
Reduction: Reduction reactions could target the carboxylic acid group, converting it to an alcohol or an aldehyde.
Substitution: The aromatic ring with methoxy groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Conditions involving Lewis acids or bases, such as aluminum chloride or sodium hydride.
Major Products
Oxidation: Products may include carboxylic acids or ketones.
Reduction: Products may include alcohols or aldehydes.
Substitution: Products may include various substituted aromatic compounds.
Scientific Research Applications
Antiviral Activity
Research indicates that compounds similar to (3S,4R)-4-(3,5-dimethoxyphenyl)pyrrolidine-3-carboxylic acid exhibit antiviral properties. For instance, derivatives containing β-amino acid moieties have shown effectiveness against various viruses. The following table summarizes some related compounds and their activities:
| Compound | Activity |
|---|---|
| A-87380 | Neuraminidase inhibitor |
| A-192558 | Neuraminidase inhibitor |
| Compound 9 | Anti-HIV activity |
| Compound 10 | Inhibitor of reverse transcriptase |
These findings suggest that the pyrrolidine structure may be crucial for developing new antiviral agents based on this compound's framework.
Organic Synthesis Applications
In organic synthesis, this compound serves as an important intermediate for synthesizing other complex molecules. Its unique functional groups allow for various chemical transformations that can lead to the development of novel compounds with desired properties.
Synthetic Routes
The synthesis typically involves:
- Formation of the Pyrrolidine Ring : Achieved through cyclization reactions involving amino acid derivatives or suitable amines and aldehydes.
- Introduction of the 3,5-Dimethoxyphenyl Group : This may be accomplished via nucleophilic substitution reactions with appropriate halides or reagents .
Case Study 1: Antiviral Research
In a study conducted on pyrrolidine derivatives, researchers found that certain modifications to the this compound structure significantly increased antiviral efficacy against influenza viruses. The study highlighted the importance of the 3,5-dimethoxyphenyl group in enhancing biological activity through improved receptor binding.
Case Study 2: Synthesis Optimization
A recent investigation focused on optimizing synthetic routes for large-scale production of this compound. Researchers employed response surface methodology to identify optimal reaction conditions that maximize yield while minimizing costs. This work underscores the compound's potential for industrial applications in pharmaceutical manufacturing .
Mechanism of Action
The mechanism of action for this compound would depend on its specific biological or chemical context. Generally, it may interact with molecular targets such as enzymes or receptors, influencing biochemical pathways. The presence of the pyrrolidine ring and the 3,5-dimethoxyphenyl group may play a role in its binding affinity and specificity.
Comparison with Similar Compounds
Table 1: Key Structural Variations and Molecular Properties
Key Observations :
Table 2: Crude Yields and Purities of Selected Compounds
Key Observations :
- The target compound’s commercial availability at >99% purity suggests refined synthetic protocols, whereas research-scale analogues like 14{1,8} and 5{3,2} face challenges in purity and yield due to complex substituents or stereochemical control .
Physicochemical and Pharmacological Properties
Table 3: Comparative Physicochemical Data
Key Observations :
- The dimethoxyphenyl group in the target compound balances polarity and lipophilicity, favoring solubility in biological buffers. In contrast, trifluoromethyl-substituted analogues (e.g., 14{3,5}) exhibit higher logP values, likely reducing aqueous solubility .
Biological Activity
(3S,4R)-4-(3,5-dimethoxyphenyl)pyrrolidine-3-carboxylic acid is a chiral compound with significant potential in medicinal chemistry and organic synthesis. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C13H17NO4
- Molecular Weight : 251.28 g/mol
- CAS Number : 1049980-13-3
The compound features a pyrrolidine ring substituted with a carboxylic acid group and a 3,5-dimethoxyphenyl group. These structural characteristics contribute to its unique biological activities.
Antiviral Activity
Research indicates that compounds similar to this compound exhibit antiviral properties. For instance, derivatives containing β-amino acid moieties have been shown to possess activity against various viruses:
| Compound | Activity |
|---|---|
| A-87380 | Neuraminidase inhibitor |
| A-192558 | Neuraminidase inhibitor |
| Compound 9 | Anti-HIV activity |
| Compound 10 | Inhibitor of reverse transcriptase |
These compounds demonstrate the potential for developing new antiviral agents based on the pyrrolidine structure .
Anticancer Activity
The compound has been evaluated for its anticancer properties. A study highlighted that certain pyrrolidine derivatives showed cytotoxic effects and induced apoptosis in cancer cell lines. The mechanism involved the interaction of the compound with specific protein targets, enhancing its therapeutic efficacy compared to traditional chemotherapeutics like bleomycin .
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Viral Enzymes : The compound may inhibit viral enzymes such as neuraminidase, which is crucial for viral replication.
- Cell Cycle Arrest : It can induce cell cycle arrest in cancer cells, leading to reduced proliferation.
- Apoptosis Induction : The compound promotes programmed cell death in malignant cells through intrinsic pathways.
Case Studies
- Antiviral Screening : A study screened various pyrrolidine derivatives for antiviral activity against influenza and HIV. This compound showed promising results as a neuraminidase inhibitor with an IC50 value indicating effective inhibition at low concentrations .
- Cytotoxicity Assays : In vitro assays demonstrated that the compound significantly reduced viability in FaDu hypopharyngeal tumor cells. The study compared its effects with established drugs and found enhanced apoptosis rates .
Q & A
Q. What are the recommended synthetic routes for (3S,4R)-4-(3,5-dimethoxyphenyl)pyrrolidine-3-carboxylic acid?
The synthesis of this compound typically involves multi-step protocols. A common approach includes:
- Step 1 : Condensation of a 3,5-dimethoxyphenyl aldehyde with a pyrrolidine precursor.
- Step 2 : Cyclization under catalytic conditions (e.g., palladium or copper catalysts in DMF/toluene) to form the pyrrolidine ring .
- Step 3 : Introduction of a carboxylic acid group via hydrolysis or oxidation, followed by Boc (tert-butoxycarbonyl) protection/deprotection strategies to preserve stereochemistry .
- Key considerations : Optimize reaction temperature (e.g., 60–80°C) and solvent polarity to enhance yield and minimize racemization.
Q. How should researchers characterize the stereochemical purity of this compound?
- Chiral HPLC : Use a chiral stationary phase (e.g., amylose- or cellulose-based columns) with a mobile phase of hexane/isopropanol to resolve enantiomers .
- X-ray crystallography : Confirm absolute configuration via single-crystal analysis, particularly if the compound is prone to epimerization .
- Optical rotation : Compare observed values with literature data for stereoisomeric analogs .
Q. What safety protocols are critical during handling?
- Personal protective equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles due to potential skin/eye irritation .
- Ventilation : Use fume hoods to avoid inhalation of fine particles (evidenced for structurally related pyrrolidine derivatives) .
- First aid : In case of exposure, rinse affected areas with water for 15 minutes and seek medical evaluation .
Q. What solvents are optimal for dissolving this compound in biological assays?
- Polar aprotic solvents : DMSO or DMF for initial stock solutions (tested at 10–50 mM).
- Aqueous buffers : Dilute stock solutions in PBS (pH 7.4) or saline, ensuring final DMSO concentration ≤1% to avoid cellular toxicity .
- Precipitation check : Monitor solubility via dynamic light scattering (DLS) if turbidity occurs .
Advanced Research Questions
Q. How can enantiomeric impurities be minimized during large-scale synthesis?
- Asymmetric catalysis : Employ chiral ligands (e.g., BINAP or Josiphos) with palladium catalysts to enhance stereoselectivity .
- Kinetic resolution : Use lipases (e.g., Candida antarctica) to selectively hydrolyze undesired enantiomers .
- Quality control : Implement in-process analytical methods (e.g., inline FTIR) to monitor enantiomeric excess (ee) during critical steps .
Q. What strategies resolve contradictions between NMR and mass spectrometry data?
- NMR assignments : Confirm proton environments using 2D techniques (COSY, HSQC) to rule out signal overlap from diastereomers .
- High-resolution MS (HRMS) : Verify molecular formula accuracy (e.g., m/z 306.1210 for C₁₄H₁₉NO₅) to distinguish from degradation products .
- Complementary techniques : Cross-validate with IR spectroscopy to detect functional groups (e.g., carboxylic acid C=O stretch at ~1700 cm⁻¹) .
Q. How can structure-activity relationship (SAR) studies be designed for this compound?
- Substituent variation : Synthesize analogs with modified 3,5-dimethoxyphenyl groups (e.g., replacing methoxy with halogens or methyl) to assess bioactivity trends .
- Biological assays : Test analogs in enzyme inhibition (e.g., kinases) or antimicrobial models, using IC₅₀ or MIC as endpoints .
- Computational modeling : Perform docking studies (e.g., AutoDock Vina) to correlate substituent effects with target binding affinity .
Q. What analytical methods are suitable for quantifying this compound in complex matrices?
- LC-MS/MS : Use a C18 column with gradient elution (water/acetonitrile + 0.1% formic acid) and multiple reaction monitoring (MRM) for sensitivity .
- HPLC-UV : Optimize detection at λ = 254 nm (for aromatic moieties) with a limit of quantification (LOQ) ≤1 µg/mL .
- Sample preparation : Employ solid-phase extraction (SPE) to remove matrix interferents from biological samples .
Q. How can researchers address instability during long-term storage?
- Temperature control : Store lyophilized powder at –80°C under argon to prevent oxidation .
- Lyophilization : Formulate with cryoprotectants (e.g., trehalose) for aqueous solutions to avoid hydrolysis .
- Stability testing : Monitor degradation via accelerated stability studies (40°C/75% RH for 6 months) with periodic HPLC analysis .
Q. What experimental designs mitigate batch-to-batch variability in biological activity?
- Standardized synthesis : Adopt fixed reaction parameters (e.g., stoichiometry, catalyst loading) and validate with ≥3 independent batches .
- Bioassay normalization : Include internal controls (e.g., reference inhibitors) to adjust for inter-experimental variability .
- Statistical analysis : Apply ANOVA to compare bioactivity across batches, with p < 0.05 indicating significant variability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
